molecular formula C18H18O3 B166871 Flurenol-butyl CAS No. 2314-09-2

Flurenol-butyl

Cat. No.: B166871
CAS No.: 2314-09-2
M. Wt: 282.3 g/mol
InChI Key: PSGPXWYGJGGEEG-UHFFFAOYSA-N
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Description

Flurenol-butyl, also known as butyl 9-hydroxyfluorene-9-carboxylate, is a selective systemic herbicide and plant growth regulator. It is primarily used in agriculture to control broad-leaved weeds in cereals, established grasses, and rice. The compound is absorbed by the leaves and roots of plants and translocated to the growing tips, where it inhibits growth and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: Flurenol-butyl is synthesized through the esterification of 9-hydroxyfluorene-9-carboxylic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the esterification takes place. The product is then separated and purified using industrial-scale distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Flurenol-butyl undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 9-hydroxyfluorene-9-carboxylic acid and butanol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohol derivatives

Scientific Research Applications

Flurenol-butyl has several scientific research applications, particularly in the fields of agriculture and plant biology. It is used as a plant growth regulator to study the effects of growth inhibition on various plant species. Additionally, it is employed in research to understand the mechanisms of herbicide action and resistance in plants. The compound’s ability to inhibit growth makes it a valuable tool for studying plant development and physiology .

Mechanism of Action

Flurenol-butyl exerts its effects by inhibiting the growth and development of plant growing tips and buds. The compound is absorbed by the leaves and roots and translocated to the growing tips, where it accumulates. It disrupts the normal growth processes, leading to stunted growth and eventual death of the plant. The exact molecular targets and pathways involved in this process are not fully understood, but it is believed to interfere with the synthesis of essential growth hormones and enzymes .

Comparison with Similar Compounds

Flurenol-butyl is part of the morphactin group of plant growth regulators. Similar compounds in this group include:

Uniqueness: this compound is unique in its specific application as a post-emergence herbicide and plant growth regulator. Its ability to be absorbed and translocated within the plant makes it highly effective in controlling broad-leaved weeds. Additionally, its selective action ensures minimal impact on non-target plant species .

Properties

IUPAC Name

butyl 9-hydroxyfluorene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O3/c1-2-3-12-21-17(19)18(20)15-10-6-4-8-13(15)14-9-5-7-11-16(14)18/h4-11,20H,2-3,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGPXWYGJGGEEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041986
Record name Flurenol-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2314-09-2
Record name Flurenol-butyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2314-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurenol [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002314092
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurenol-butyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5041986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 9-hydroxy-9H-fluorene-9-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.284
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLURECOL-BUTYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FU8JOO5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a reactor were added 0.05 mol of 9-hydroxyfluorene-9-carboxlic acid, 0.075 mol of butanol, 40 ml of toluene and 0.4 ml of concentrated sulfuric acid. The reaction was heated to reflux for 6 hrs, while water was separated by a water segregator. At the end of the reaction, the reaction mixture was neutralized with sodium bicarbonate, washed with saturated saline, extracted with ethyl acetate, and dried over anhydrous sodium sulfate. Removing the solvent gave the product with a yield of 80%.
Quantity
0.05 mol
Type
reactant
Reaction Step One
Quantity
0.075 mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the presence of Flurenol-butyl in Achyranthes aspera?

A1: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the hydro-alcoholic extract of Achyranthes aspera whole plant revealed the presence of this compound ester at a concentration of 0.91%. [, ]

Q2: Are there other bioactive compounds identified alongside this compound in Achyranthes aspera?

A2: Yes, the GC-MS analysis identified various other compounds, including:

  • Lupeol [, ]

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